molecular formula C22H23N5O3 B2403866 7-(3,4-dimethoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide CAS No. 420831-89-6

7-(3,4-dimethoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide

Cat. No.: B2403866
CAS No.: 420831-89-6
M. Wt: 405.458
InChI Key: OVHZAAYURRFZOQ-UHFFFAOYSA-N
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Description

7-(3,4-dimethoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C22H23N5O3 and its molecular weight is 405.458. The purity is usually 95%.
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Properties

IUPAC Name

7-(3,4-dimethoxyphenyl)-5-methyl-N-(4-methylphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-13-5-8-16(9-6-13)26-21(28)19-14(2)25-22-23-12-24-27(22)20(19)15-7-10-17(29-3)18(11-15)30-4/h5-12,20H,1-4H3,(H,26,28)(H,23,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHZAAYURRFZOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NC=NN3C2C4=CC(=C(C=C4)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 7-(3,4-dimethoxyphenyl)-5-methyl-N-(p-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a member of the triazolopyrimidine family, which has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article delves into the biological activity of this compound, summarizing its synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N4O3C_{19}H_{22}N_4O_3 with a molecular weight of 342.41 g/mol. The structure features a triazolo[1,5-a]pyrimidine core substituted with a dimethoxyphenyl group and a p-tolyl moiety, which are critical for its biological activity.

PropertyValue
Molecular FormulaC19H22N4O3C_{19}H_{22}N_4O_3
Molecular Weight342.41 g/mol
IUPAC NameThis compound

Antitumor Activity

Research indicates that compounds within the triazolopyrimidine class exhibit significant antiproliferative activity against various cancer cell lines. Specifically, studies have shown that derivatives similar to this compound can inhibit tumor cell proliferation by targeting microtubule dynamics.

The primary mechanism through which these compounds exert their effects involves the inhibition of tubulin polymerization. This disruption leads to cell cycle arrest and apoptosis in cancer cells. For instance, one study reported that a closely related compound demonstrated an IC50 value of 0.53 μM against HCT-116 cancer cells and was significantly more potent than other reference compounds in similar assays .

Case Studies

  • HeLa Cell Line Study : A derivative of triazolopyrimidine showed remarkable potency against HeLa cells with an IC50 value of 38 nM. This compound was noted for inducing apoptosis via the intrinsic pathway and was effective at non-toxic concentrations in vivo using zebrafish models .
  • Comparative Analysis : In another study comparing various triazolopyrimidine derivatives, the compound exhibited a 4-30 fold increase in potency against A549 and HT29 cell lines compared to standard treatments . This highlights the potential for further development as a therapeutic agent.

Structure-Activity Relationship (SAR)

The presence of specific substituents on the triazolo[1,5-a]pyrimidine scaffold significantly influences biological activity. The combination of a 3,4-dimethoxyphenyl group at position 7 and a p-toluidino moiety at position 2 appears to enhance antiproliferative effects .

Table 2: IC50 Values Against Various Cell Lines

CompoundCell LineIC50 (μM)
7-(3,4-Dimethoxyphenyl)HeLa0.038
Similar DerivativeA5490.043
Similar DerivativeHT290.030
Reference Compound (CA-4)MDA-MB-2310.430

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